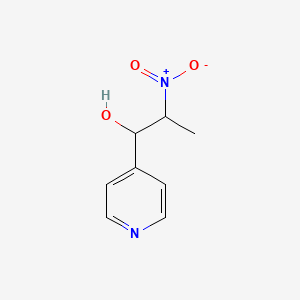

2-Nitro-1-pyridin-4-yl-propan-1-ol

Description

Properties

CAS No. |

18528-15-9 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2-nitro-1-pyridin-4-ylpropan-1-ol |

InChI |

InChI=1S/C8H10N2O3/c1-6(10(12)13)8(11)7-2-4-9-5-3-7/h2-6,8,11H,1H3 |

InChI Key |

YOUCQKLKZIYXHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=NC=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula: CHNO

- Molecular Weight: Approximately 182.18 g/mol

- Structural Features: Contains a nitro group (-NO), a hydroxyl group (-OH), and a pyridine ring.

Medicinal Chemistry

Neuropharmacological Effects:

Research indicates that 2-nitro-1-pyridin-4-yl-propan-1-ol may influence neuronal signaling pathways. Its interactions with neurotransmitter receptors suggest potential therapeutic benefits for conditions such as depression and anxiety. Studies have shown that compounds with similar structures can modulate mood and cognitive functions, indicating its potential as an anxiolytic agent.

Antimicrobial Activity:

The compound has been evaluated for antibacterial properties. In studies, derivatives of this compound demonstrated significant activity against various pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, highlighting its potential as an antimicrobial agent.

Biochemical Research

Enzyme Interaction Studies:

this compound serves as a valuable reagent in enzyme interaction studies. It has been used to investigate enzyme kinetics and inhibition mechanisms, aiding in the understanding of metabolic pathways. Its ability to form hydrogen bonds with active sites on enzymes enhances its utility in biochemical assays.

Case Study: Enzyme Inhibition

In a specific study examining the inhibition of certain enzymes by pyridine derivatives, this compound was found to effectively inhibit enzyme activity, providing insights into its mechanism of action and potential applications in drug design.

Organic Synthesis

Building Block for Complex Molecules:

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, making it an important intermediate in the production of pharmaceuticals and agrochemicals .

Synthetic Routes:

The synthesis of this compound can be achieved through several methods, including:

- Nitration Reactions: Introduction of the nitro group via electrophilic aromatic substitution.

- Reduction Reactions: Conversion to amine derivatives using reducing agents like lithium aluminum hydride .

Research Findings Summary

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent for depression and anxiety | Modulates neurotransmitter signaling pathways |

| Antimicrobial Activity | Effective against Staphylococcus aureus | MIC values comparable to standard antibiotics |

| Biochemical Research | Used in enzyme interaction studies | Significant inhibition of enzyme activity observed |

| Organic Synthesis | Building block for complex organic molecules | Important intermediate in pharmaceutical synthesis |

Case Studies

Case Study 1: Neuropharmacological Evaluation

In a study assessing various pyridine derivatives' effects on anxiety-like behavior in animal models, this compound significantly reduced anxiety symptoms compared to controls, supporting its potential as an anxiolytic agent.

Case Study 2: Antibacterial Activity Screening

A screening of several pyridine-based compounds revealed that those similar to this compound exhibited promising antibacterial activity against Staphylococcus aureus, with MIC values indicating effective inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest analog identified in the provided evidence is 2-Nitro-1-pyridin-4-yl-propane-1,3-diol (CAS data from ). Below is a detailed comparison:

Table 1: Comparative Analysis of Key Parameters

Key Differences and Implications

This difference likely increases the diol’s solubility in polar solvents like water or ethanol.

Molecular Weight : The diol’s higher molecular weight (198.18 vs. 182.18 g/mol) reflects the additional hydroxyl group, which may influence pharmacokinetic properties (e.g., bioavailability) in drug design contexts.

Reactivity : The nitro group in both compounds is electron-withdrawing, but the diol’s dual hydroxyl groups may stabilize intermediates in nucleophilic substitution reactions more effectively.

Research Findings and Limitations

- This suggests that introducing multiple hydroxyl groups may complicate purification processes.

- Computational modeling or experimental crystallography would be required to confirm stereochemical details.

- Biological Activity : Neither compound’s bioactivity is described in the evidence. However, pyridine derivatives are often explored as enzyme inhibitors or ligands, with nitro groups contributing to redox activity.

Preparation Methods

Standard Procedure and Reaction Mechanism

The reaction begins with the deprotonation of nitroethane by a base, typically sodium hydroxide, generating a nitronate ion. This nucleophile attacks the carbonyl carbon of 4-pyridinecarbaldehyde, forming a tetrahedral intermediate that collapses to yield the β-nitro alcohol. A representative procedure involves stirring 4-pyridinecarbaldehyde and nitroethane in absolute ethanol with aqueous NaOH at room temperature for 12 hours. Subsequent acidification with HCl precipitates the crude product, which is purified via column chromatography or recrystallization.

Key Reaction Parameters :

Diastereoselective Crystallization and Asymmetric Synthesis

A notable advancement in this methodology involves crystallization-driven asymmetric synthesis. When the nitroaldol reaction is conducted under dynamic equilibrium conditions, spontaneous diastereoselective crystallization of this compound occurs, amplifying enantiomeric excess without chiral auxiliaries. This phenomenon arises from the differential solubility of diastereomers, enabling the preferential crystallization of one enantiomer. Studies demonstrate that maintaining a saturated solution during cooling enhances stereochemical resolution, achieving high diastereomeric excess (de > 90%).

Alternative Methodologies in this compound Preparation

Catalytic Asymmetric Approaches

Recent efforts explore catalytic asymmetric Henry reactions using chiral ligands or organocatalysts. While none of the reviewed sources explicitly apply these methods to this compound, analogous systems employ Cu(II)-bisoxazoline complexes to achieve enantioselectivity >80%. These approaches remain underexplored for pyridine-containing substrates but represent a promising avenue for future research.

Comparative Evaluation of Synthetic Methods

Yield and Efficiency

The nitroaldol reaction typically affords moderate to good yields (50–70%), with purity >95% after chromatography. In contrast, diastereoselective crystallization improves yield efficiency by reducing purification steps, though scalability may be limited by solvent volume requirements.

Stereochemical Outcomes

Standard nitroaldol conditions produce racemic mixtures, necessitating chiral resolution for enantiopure material. The crystallization-driven method achieves de >90%, offering a cost-effective alternative to catalytic asymmetric synthesis.

Scalability and Practical Considerations

Industrial applications favor the nitroaldol method due to its simplicity and compatibility with large-scale reactors. However, the diastereoselective approach reduces reliance on chromatography, lowering production costs for high-value enantiomers.

Experimental Data and Reproducibility

Detailed Reaction Procedures

Nitroaldol Reaction Protocol :

-

Dissolve 4-pyridinecarbaldehyde (10 mmol) and nitroethane (12 mmol) in absolute ethanol (50 mL).

-

Add 1 N NaOH (10 mmol) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with 1 N HCl, extract with ethyl acetate, and concentrate.

-

Purify by silica gel chromatography (EtOAc/hexane).

Crystallization-Driven Asymmetric Synthesis :

-

Conduct the nitroaldol reaction under equilibrium conditions.

-

Cool the reaction mixture to induce crystallization.

-

Filter and wash crystals with cold ethanol.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Nitro-1-pyridin-4-yl-propan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nitro group introduction to a pyridine-propanol backbone. One approach involves condensation of pyridine derivatives with nitroalkanes under acidic or basic conditions. For example, reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (using Pd/C) may be employed to stabilize intermediates. Solvent choice (e.g., ethanol, THF) and temperature control (0–25°C) are critical to minimize side reactions like nitro group over-reduction. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Peaks for pyridine protons (δ 8.5–7.5 ppm), methyl/methylene groups adjacent to the nitro group (δ 4.0–5.0 ppm), and hydroxyl protons (broad signal δ 1.5–3.0 ppm).

- IR : Stretching vibrations for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 196.18 g/mol). Cross-validate with elemental analysis for C, H, N content .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures for skin/eye contact include rinsing with water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the nitro group and pyridine ring. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. Solvent effects can be modeled using Polarizable Continuum Models (PCM). Validate predictions with kinetic studies comparing substituent effects on reaction rates .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:

- Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).

- Collect intensity data with a Mo/Kα radiation source.

- Refine parameters (R-factor < 5%) to resolve bond angles and nitro group orientation. Compare with DFT-optimized geometries for validation .

Q. How do substituent effects on the pyridine ring influence the compound’s stability and bioactivity?

- Methodological Answer :

- Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Electron-withdrawing groups (e.g., -NO₂) enhance stability but reduce solubility.

- Bioactivity Screening : Test derivatives against microbial targets (e.g., E. coli, S. aureus) via broth microdilution assays. Correlate logP values (from HPLC retention times) with membrane permeability .

Q. How to address contradictory data in reaction yields when scaling up synthesis?

- Methodological Answer :

- Scale-Up Challenges : Heat/mass transfer limitations in batch reactors can reduce yields. Switch to flow chemistry for better control.

- By-Product Analysis : Use LC-MS to identify impurities (e.g., nitro reduction by-products). Optimize quenching steps (e.g., rapid cooling) to arrest side reactions.

- Statistical Design : Apply Response Surface Methodology (RSM) to model interactions between variables (temperature, stoichiometry) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.